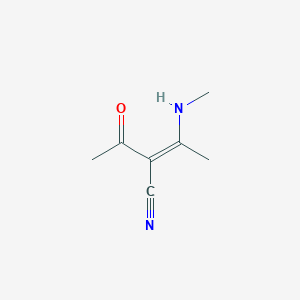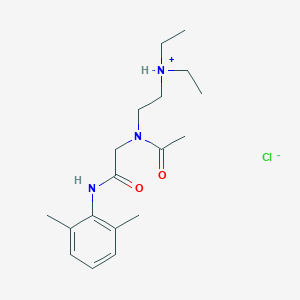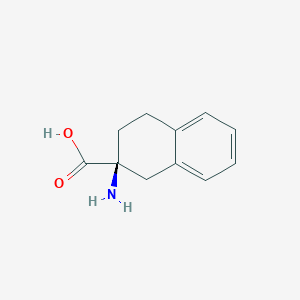
(Z)-2-Acetyl-3-(methylamino)but-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Acetyl-3-(methylamino)but-2-enenitrile, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It has gained popularity in the research community due to its potent binding affinity to the cannabinoid receptors CB1 and CB2.
Wirkmechanismus
MMB-FUBINACA exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
Studies have shown that MMB-FUBINACA has a high binding affinity to CB1 and CB2 receptors, making it a potent agonist of the endocannabinoid system. It has been shown to induce hypothermia, catalepsy, and antinociception in animal models. MMB-FUBINACA has also been reported to cause cardiovascular effects such as tachycardia and hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMB-FUBINACA in lab experiments is its high potency and selectivity towards CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is its potential for abuse and toxicity, which requires strict safety protocols and ethical considerations.
Zukünftige Richtungen
There are several future directions for the study of MMB-FUBINACA. One direction is to investigate its potential as a therapeutic agent for various conditions such as chronic pain, epilepsy, and anxiety. Another direction is to explore its interactions with other neurotransmitter systems and their implications for physiological and behavioral processes. Additionally, further studies are needed to elucidate the long-term effects of MMB-FUBINACA use and its potential for addiction and withdrawal.
In conclusion, MMB-FUBINACA is a synthetic cannabinoid with potent binding affinity to CB1 and CB2 receptors, making it a valuable tool for cannabinoid research. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic and toxicological implications of MMB-FUBINACA use.
Synthesemethoden
MMB-FUBINACA is synthesized through a multistep process involving the condensation of 2-acetyl-3-methylbutyryl chloride and 4-fluoro-1-naphthaldehyde, followed by the addition of methylamine and the nitrile group. The final product is purified through chromatography techniques and characterized using spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
MMB-FUBINACA has been extensively studied in the field of cannabinoid research due to its high potency and selectivity towards CB1 and CB2 receptors. It has been used in various in vitro and in vivo studies to investigate the physiological and biochemical effects of cannabinoid receptor activation. MMB-FUBINACA has also been used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Eigenschaften
CAS-Nummer |
108086-95-9 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
(Z)-2-acetyl-3-(methylamino)but-2-enenitrile |
InChI |
InChI=1S/C7H10N2O/c1-5(9-3)7(4-8)6(2)10/h9H,1-3H3/b7-5- |
InChI-Schlüssel |
KGIKMJBYLCEHAA-ALCCZGGFSA-N |
Isomerische SMILES |
C/C(=C(\C#N)/C(=O)C)/NC |
SMILES |
CC(=C(C#N)C(=O)C)NC |
Kanonische SMILES |
CC(=C(C#N)C(=O)C)NC |
Synonyme |
2-Butenenitrile, 2-acetyl-3-(methylamino)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)



![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)








